molecular formula C18H21N3 B6154227 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(propan-2-yl)phenyl]ethan-1-amine CAS No. 927995-10-6

2-(1H-1,3-benzodiazol-1-yl)-1-[4-(propan-2-yl)phenyl]ethan-1-amine

Cat. No. B6154227
CAS RN: 927995-10-6
M. Wt: 279.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-benzodiazol-1-yl)-1-[4-(propan-2-yl)phenyl]ethan-1-amine (BDPA) is an organic compound belonging to the class of benzodiazepines. It is an aromatic heterocyclic compound with a five-membered ring structure. BDPA has been widely studied due to its interesting pharmacological properties and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(propan-2-yl)phenyl]ethan-1-amine is not fully understood. However, it is believed that this compound binds to specific sites on proteins, such as cytochrome P450 enzymes, and inhibits their activity. This inhibition of enzyme activity can lead to changes in the levels of other molecules in the body, which can lead to physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, this compound has been shown to have a variety of effects on the body, including the inhibition of enzymes involved in drug metabolism and the binding of drugs to proteins. In addition, this compound has been shown to have an effect on signal transduction pathways, which can lead to changes in gene expression and cellular processes.

Advantages and Limitations for Lab Experiments

The use of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(propan-2-yl)phenyl]ethan-1-amine in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and it is stable and non-toxic. In addition, this compound is relatively inexpensive and can be used in a variety of applications. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound can only be used in aqueous solutions, and it can be difficult to obtain a consistent concentration of this compound in a solution.

Future Directions

The future of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(propan-2-yl)phenyl]ethan-1-amine as a research tool is promising. Potential future directions for research with this compound include the development of new methods for synthesizing this compound, the study of the effects of this compound on other enzymes and proteins, and the development of new applications for this compound in scientific research. In addition, further research into the mechanism of action of this compound is needed in order to better understand its effects on the body. Finally, further research into the physiological and biochemical effects of this compound is needed in order to better understand its potential therapeutic applications.

Synthesis Methods

2-(1H-1,3-benzodiazol-1-yl)-1-[4-(propan-2-yl)phenyl]ethan-1-amine can be synthesized through a variety of methods, including the use of Grignard reagents, the Friedel-Crafts alkylation reaction, and the Wittig reaction. In the Grignard reaction, a Grignard reagent is reacted with a benzodiazepine derivative to form this compound. In the Friedel-Crafts alkylation reaction, an alkyl halide is reacted with a benzodiazepine derivative to form this compound. In the Wittig reaction, a phosphonium salt is reacted with a benzodiazepine derivative to form this compound.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-1-[4-(propan-2-yl)phenyl]ethan-1-amine has been used in a variety of scientific research applications, including in the study of enzyme inhibition, drug binding, and protein-protein interactions. This compound has been used to study the inhibition of enzymes such as cytochrome P450, a group of enzymes involved in drug metabolism. This compound has also been used to study drug binding, including the binding of drugs to proteins. Finally, this compound has been used to study protein-protein interactions, such as the interactions between proteins involved in signal transduction pathways.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1H-1,3-benzodiazol-1-yl)-1-[4-(propan-2-yl)phenyl]ethan-1-amine' involves the reaction of 1-(4-(propan-2-yl)phenyl)ethan-1-one with 1H-1,3-benzodiazol-2-amine in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "1-(4-(propan-2-yl)phenyl)ethan-1-one", "1H-1,3-benzodiazol-2-amine", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 1-(4-(propan-2-yl)phenyl)ethan-1-one and 1H-1,3-benzodiazol-2-amine in a suitable solvent such as ethanol or methanol.", "Step 2: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 4: Quench the reaction by adding water or dilute acid to the mixture.", "Step 5: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.", "Step 6: Purify the product by column chromatography or recrystallization to obtain the desired compound '2-(1H-1,3-benzodiazol-1-yl)-1-[4-(propan-2-yl)phenyl]ethan-1-amine'." ] }

CAS RN

927995-10-6

Molecular Formula

C18H21N3

Molecular Weight

279.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.